molecular formula C8H15Br B2731712 1-Bromo-3,5-dimethylcyclohexane CAS No. 859180-62-4

1-Bromo-3,5-dimethylcyclohexane

Cat. No.: B2731712
CAS No.: 859180-62-4
M. Wt: 191.112
InChI Key: PWECRZWUPVQPSE-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a bromine atom and two methyl groups at the 3rd and 5th positions

Scientific Research Applications

1-Bromo-3,5-dimethylcyclohexane finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action for the reactions involving 1-Bromo-3,5-dimethylcyclohexane would depend on the specific reaction. For a substitution reaction, the mechanism would likely involve the attack of a nucleophile on the bromine atom, leading to its displacement . For an elimination reaction, the mechanism would involve the removal of the bromine atom and a hydrogen atom to form a double bond .

Future Directions

The future directions for research on 1-Bromo-3,5-dimethylcyclohexane could include exploring its potential applications in organic synthesis. Its reactivity and the ability to undergo various chemical reactions make it a potentially useful compound in the synthesis of more complex molecules .

Preparation Methods

The synthesis of 1-Bromo-3,5-dimethylcyclohexane typically involves the bromination of 3,5-dimethylcyclohexane. One common method is the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to dissolve the reactants and control the reaction rate .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods are designed to optimize reaction conditions, minimize by-products, and reduce production costs.

Chemical Reactions Analysis

1-Bromo-3,5-dimethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Bromo-3,5-dimethylcyclohexane can be compared with other brominated cyclohexanes, such as:

Properties

IUPAC Name

1-bromo-3,5-dimethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWECRZWUPVQPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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